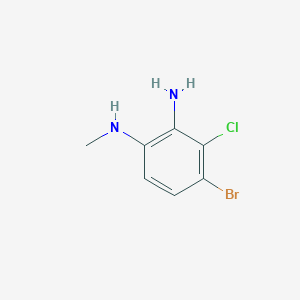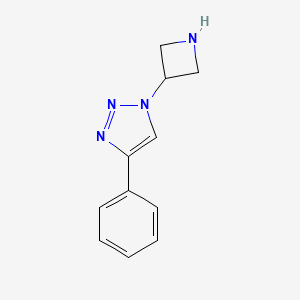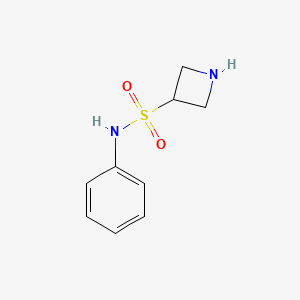
N-phenylazetidine-3-sulfonamide
Descripción general
Descripción
N-phenylazetidine-3-sulfonamide is an organic compound with a molecular formula of C9H12N2O2S . It has a molecular weight of 212.27 g/mol . The compound is in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C9H12N2O2S/c12-14(13,9-6-10-7-9)11-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 .Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 212.27 g/mol .Aplicaciones Científicas De Investigación
Sulfonamide Inhibitors in Therapy
- Sulfonamide compounds, including those related to N-phenylazetidine-3-sulfonamide, have been identified as significant synthetic bacteriostatic antibiotics used for bacterial infections and other microbial diseases. Beyond their antibacterial applications, sulfonamides have found utility as diuretics, carbonic anhydrase inhibitors, antiepileptics, antiviral agents against HIV protease, anticancer agents, and in drugs for Alzheimer’s disease. This versatility underscores their importance in therapeutic research and development (Gulcin & Taslimi, 2018).
Synthesis and Structural Elucidation
- Research on the synthesis and structural elucidation of novel sulfonamides demonstrates the ongoing interest in exploring the chemical properties and potential applications of these compounds. Studies have shown that sulfonamides formed by reacting various compounds exhibit significant antimicrobial activities, indicating their potential as medicinal drugs (Hussain et al., 2022).
Antioxidant and Antiacetylcholinesterase Activities
- Sulfonamide derivatives of dopamine-related compounds have been synthesized and evaluated for their antioxidant and antiacetylcholinesterase activities. These studies highlight the potential of sulfonamides in developing treatments for conditions related to oxidative stress and cholinesterase inhibition, such as neurodegenerative diseases (Göçer et al., 2013).
Catalysis and Organic Synthesis
- Sulfonamides have also been explored as catalysts and intermediates in organic synthesis. For example, N-hydroxy sulfonamides have been used as sulfenylating agents for the functionalization of aromatic compounds, demonstrating their utility in the synthesis of structurally diverse thioethers (Wang et al., 2017).
Antibacterial and Antiviral Applications
- The development of novel sulfonamide drugs with antibacterial and antiviral activities is a significant area of research. This includes efforts to combat antibiotic resistance and the development of treatments for viral infections, highlighting the critical role of sulfonamides in addressing global health challenges (Scozzafava et al., 2003).
Safety and Hazards
N-phenylazetidine-3-sulfonamide has several safety and hazard warnings. The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mecanismo De Acción
Target of Action
N-phenylazetidine-3-sulfonamide, like other sulfonamides, primarily targets the dihydropteroate synthetase enzyme . This enzyme plays a crucial role in the synthesis of folic acid, which is essential for bacterial growth and survival .
Mode of Action
This compound acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthetase . This enzyme normally uses para-aminobenzoic acid (PABA) for synthesizing the necessary folic acid. By mimicking PABA, the compound binds to the enzyme and prevents it from catalyzing the reaction, thereby inhibiting the synthesis of folic acid .
Biochemical Pathways
The inhibition of folic acid synthesis disrupts the production of nucleotides, which are essential components of DNA. This leads to the inhibition of bacterial DNA synthesis, effectively halting bacterial growth and proliferation .
Pharmacokinetics
They are primarily excreted unchanged in the urine .
Result of Action
The ultimate result of this compound’s action is the inhibition of bacterial growth. By blocking the synthesis of folic acid, the compound prevents bacteria from producing the nucleotides necessary for DNA replication. This halts bacterial proliferation and helps to control the infection .
Action Environment
The efficacy and stability of this compound, like other sulfonamides, can be influenced by various environmental factors. For instance, the presence of pus can inhibit their antibacterial action . Additionally, their biological activity and high resistance to biodegradation may lead to long residence times in both water and soil matrices .
Análisis Bioquímico
Biochemical Properties
N-phenylazetidine-3-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, sulfonamide groups are known to inhibit carbonic anhydrase, an enzyme involved in the regulation of pH and fluid balance in tissues . Additionally, this compound may interact with other biomolecules, such as dihydropteroate synthetase, which is crucial in the folate synthesis pathway . These interactions highlight the compound’s potential as a biochemical tool and therapeutic agent.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling molecules, leading to altered cellular responses. Additionally, this compound can affect gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the production of specific proteins . These effects underscore the compound’s potential impact on cellular function and its utility in research.
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to enzymes, either inhibiting or activating their activity. For instance, by binding to the active site of carbonic anhydrase, this compound inhibits its function, leading to changes in pH regulation . Additionally, the compound may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcription of specific genes . These molecular interactions provide insights into the compound’s mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under normal storage conditions . Its degradation products and their impact on cellular processes need further investigation. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects comprehensively.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects without causing significant toxicity. At higher doses, this compound may induce adverse effects, such as toxicity or organ damage . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, the compound may inhibit dihydropteroate synthetase, affecting the folate synthesis pathway . Additionally, this compound may influence other metabolic pathways, leading to changes in cellular metabolism. These interactions highlight the compound’s potential impact on metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity. The compound may interact with transporters or binding proteins, influencing its localization and accumulation. For example, this compound may be transported into cells via specific transporters, affecting its intracellular concentration . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.
Subcellular Localization
This compound’s subcellular localization plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the nucleus, where it can interact with DNA or transcription factors, influencing gene expression . Understanding the subcellular localization is vital for comprehending the compound’s mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
N-phenylazetidine-3-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c12-14(13,9-6-10-7-9)11-8-4-2-1-3-5-8/h1-5,9-11H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHALJRBEXOZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)S(=O)(=O)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




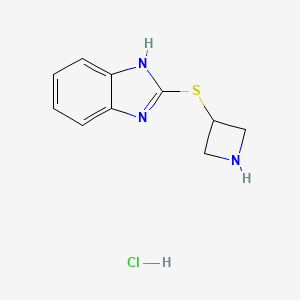
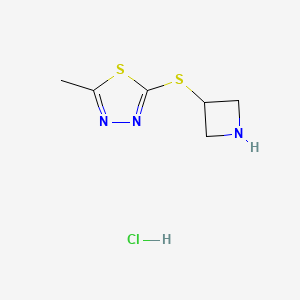
![4-[(Benzylsulfanyl)methyl]piperidine hydrochloride](/img/structure/B1379106.png)
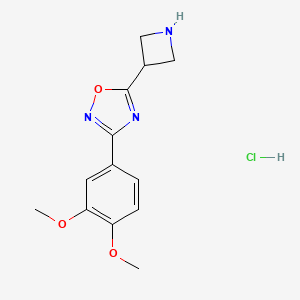
![2-(8-Azabicyclo[3.2.1]octan-3-ylsulfanyl)-1,3-benzothiazole hydrochloride](/img/structure/B1379109.png)
![2-[2-(Benzylsulfanyl)ethyl]piperidine hydrochloride](/img/structure/B1379110.png)
![1-[5-(Aminomethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379113.png)
![1-[5-(2-Aminoethyl)-2-thienyl]-2,2-dimethylpropan-1-one hydrobromide](/img/structure/B1379114.png)
![1-([2,2'-Bithiophen]-5-yl)ethan-1-amine](/img/structure/B1379115.png)
![4'-Bromo-[1,1'-biphenyl]-2,4-diol](/img/structure/B1379116.png)
